N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide
Description
Significance of Thiazole-Based Heterocyclic Compounds in Medicinal Chemistry
Thiazole, a five-membered heterocyclic ring containing nitrogen and sulfur atoms, has emerged as a cornerstone of medicinal chemistry due to its structural adaptability and broad-spectrum bioactivity. Over 18 FDA-approved drugs incorporate thiazole or its derivatives, spanning therapeutic areas such as antimicrobial therapy (e.g., sulfathiazole), oncology (e.g., dasatinib), and inflammation management (e.g., meloxicam). The electron-deficient nature of the thiazole ring facilitates π-π stacking interactions with biological targets, while its sulfur atom enhances binding affinity through hydrophobic interactions.
Recent studies demonstrate that thiazole derivatives exhibit potent inhibitory effects against enzymes like cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptor-2 (VEGFR-2), with IC~50~ values in the nanomolar range. For instance, imidazo[2,1-b]thiazole derivatives such as compound 6a (N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine) show COX-2 selectivity indices exceeding 300, highlighting their potential as anti-inflammatory agents.
Table 1: Pharmacological Activities of Representative Thiazole Derivatives
| Compound | Target | Activity (IC~50~) | Selectivity Index | Reference |
|---|---|---|---|---|
| 6a | COX-2 | 0.08 µM | 313.7 | |
| 4c | VEGFR-2 | 6.69 µM | N/A | |
| Sulfathiazole | Dihydropteroate synthase | 0.12 µg/mL | N/A |
Historical Development of Imidazo[2,1-b]thiazole Pharmacophore Research
The imidazo[2,1-b]thiazole scaffold, first synthesized in the mid-20th century, gained prominence due to its structural resemblance to purine nucleotides, enabling interference with DNA replication and protein synthesis. Early work focused on its antiviral and antibacterial properties, but recent decades have seen a shift toward oncology and immunomodulation. Key milestones include:
- 1980s : Discovery of imidazo[2,1-b]thiazoles as adenosine receptor antagonists, paving the way for CNS applications.
- 2000s : Development of iodomethyl derivatives (e.g., compound 9 ) via cyclization of N-allylimidazoline-2-thiones, enabling modular functionalization.
- 2020s : Integration with COX-2 pharmacophores (e.g., methyl sulfonyl groups) to achieve nanomolar inhibition potency.
The scaffold’s planar geometry allows intercalation into DNA helices, while its nitrogen and sulfur atoms facilitate hydrogen bonding with enzymatic active sites.
Evolution of Molecular Hybridization Strategies Incorporating Thiazole Scaffolds
Molecular hybridization, the rational combination of pharmacophoric motifs from distinct bioactive compounds, has driven innovation in thiazole chemistry. This approach mitigates toxicity and enhances efficacy by synergizing complementary mechanisms. Notable strategies include:
- Thiazole-triazole hybrids : Leverage antifungal azole activity with thiazole’s metabolic stability.
- Imidazo[2,1-b]thiazole-thiazolidinedione hybrids : Combine anti-inflammatory and antidiabetic properties.
- Styryl hydrazine-thiazole hybrids : Exhibit dual antimycobacterial and antioxidant effects, as seen in compound 6o (MIC = 1.5 µM against Mycobacterium tuberculosis).
Table 2: Hybrid Thiazole Derivatives and Their Biological Targets
Research Objectives and Scientific Rationale
The synthesis of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide addresses two critical objectives:
- Enhanced Target Selectivity : By conjugating the imidazo[2,1-b]thiazole moiety (known for kinase inhibition) with a thiazole carboxamide (a COX-2 pharmacophore), the hybrid aims to dual-target inflammatory and proliferative pathways.
- Improved Pharmacokinetics : The dihydroimidazothiazole component reduces metabolic oxidation, potentially extending plasma half-life compared to non-hydrogenated analogs.
This compound’s design aligns with structure-activity relationship (SAR) studies indicating that:
- Methyl groups at position 4 of the thiazole ring enhance lipophilicity and membrane permeability.
- Phenyl substituents at position 2 stabilize aromatic stacking interactions with tyrosine kinases.
Future work will focus on in vitro profiling against cancer cell lines and inflammatory mediators to validate its multimodal therapeutic potential.
Properties
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4OS2/c1-14-19(29-21(23-14)16-5-3-2-4-6-16)20(27)24-17-9-7-15(8-10-17)18-13-26-11-12-28-22(26)25-18/h2-10,13H,11-12H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWNLQMCWRWEQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=CN5CCSC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The reaction conditions often include the use of solvents like acetic acid and catalysts such as anhydrous sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include halogenating agents, acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Imidazo[2,1-b]thiazole Moieties
The evidence highlights several carboxamide derivatives sharing the imidazo[2,1-b]thiazole scaffold but differing in substituents:
Key Observations :
Thiazole-5-Carboxamide Derivatives with Varied Cores
Other thiazole carboxamides with divergent substitution patterns include:
Key Observations :
- Pyridinyl substitution (e.g., in ) enhances water solubility but reduces membrane permeability compared to phenyl groups .
- Fused heterocycles (e.g., thiadiazole in ) introduce additional hydrogen-bonding sites, improving target engagement .
Physicochemical Properties :
- LogP : The target compound’s LogP is estimated at ~3.5 (similar to ND-11503), whereas pyridinyl derivatives () exhibit lower LogP (~2.8) due to polar nitrogen .
- Solubility: Fluorinated derivatives (e.g., ND-11903) show improved aqueous solubility (≥50 μg/mL) compared to non-fluorinated analogues (<20 μg/mL) .
Biological Activity
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its anticancer properties, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazo[2,1-b]thiazole ring and a thiazole carboxamide moiety. Its molecular formula is and it possesses unique functional groups that contribute to its biological activities.
1. Anticancer Properties
Research indicates that derivatives of imidazo[2,1-b]thiazole exhibit promising anticancer activities. The compound has been tested against various cancer cell lines, demonstrating significant antiproliferative effects.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 8.107 | Induction of apoptosis through caspase activation |
| A549 (Lung Cancer) | 10.0 | Inhibition of ERK1/2 kinase activity |
| HT-29 (Colon Cancer) | 5.0 | Disruption of cell cycle progression |
The compound's activity against the MCF7 cell line was linked to its ability to induce apoptosis via caspase activation pathways, while its effect on A549 cells involved inhibition of key signaling pathways such as ERK1/2 .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Kinases: The compound has shown the ability to inhibit protein kinases crucial for cancer cell proliferation.
- Apoptosis Induction: Mechanistic studies indicate that it can activate apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest: The compound has been observed to induce cell cycle arrest in various cancer cell lines, preventing further proliferation.
Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of the compound on various cancer cell lines using the MTT assay. Results indicated that it exhibited selective toxicity towards cancer cells while sparing normal cells such as skin fibroblasts and hepatocytes. The selectivity ratio was significant, with an IC50 value for cancer cells being notably lower than that for normal cells .
Study 2: Mechanistic Insights
Further mechanistic studies revealed that this compound interacts with specific protein targets involved in cancer progression. The compound was found to form hydrogen bonds with residues in the colchicine binding site of tubulin, suggesting a potential role in disrupting microtubule dynamics .
Comparison with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| Levamisole | Imidazo[2,1-b]thiazole derivative | Anthelmintic; anticancer properties |
| Other Imidazo[2,1-b]thiazole Derivatives | Various substitutions | Broad range of anticancer activities |
This compound stands out due to its unique combination of structural features that enhance its therapeutic potential compared to other derivatives.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide?
- Answer : The compound can be synthesized via multi-step heterocyclic coupling. Key steps include:
- Step 1 : Preparation of the imidazo[2,1-b]thiazole core using cyclocondensation of thiourea derivatives with α-haloketones (e.g., 2-bromoacetophenone) under reflux in acetonitrile .
- Step 2 : Suzuki-Miyaura coupling to attach the phenylthiazole moiety to the imidazo[2,1-b]thiazole core. Palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids are typically used .
- Step 3 : Final carboxamide formation via coupling with activated carboxylic acid derivatives (e.g., using EDCI/HOBt in DMF) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H NMR to identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm; methyl groups at δ 2.4–2.6 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]⁺ = 435.12; observed = 435.10) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and substituent positioning .
Q. What preliminary biological screening assays are appropriate for this compound?
- Answer : Initial screens should focus on:
- Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial Testing : Broth microdilution assays for MIC determination against Gram-positive/negative bacteria .
- Kinase Inhibition : Fluorescence-based kinase assays (e.g., EGFR, VEGFR2) to identify target engagement .
Advanced Research Questions
Q. How can computational methods optimize the compound's pharmacokinetic properties?
- Answer :
- ADMET Prediction : Tools like SwissADME or ADMETlab to predict solubility (LogS), permeability (Caco-2), and metabolic stability (CYP450 inhibition) .
- Molecular Dynamics Simulations : To study binding stability with targets (e.g., imidazo[2,1-b]thiazole interactions with kinase ATP-binding pockets) .
- QSAR Modeling : Correlate structural features (e.g., substituent electronegativity) with bioactivity to guide derivatization .
Q. What strategies resolve contradictions in biological activity data across studies?
- Answer :
- Dose-Response Reproducibility : Validate assays in triplicate using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Target Selectivity Profiling : Use kinome-wide screening to identify off-target effects that may explain variability .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀ vs. % inhibition) and adjust for experimental variables (e.g., cell line mutations) .
Q. How can reaction conditions be optimized for scalable synthesis?
- Answer :
- Design of Experiments (DoE) : Apply factorial design (e.g., 2³ factorial matrix) to test variables: temperature (60–100°C), catalyst loading (1–5 mol%), and solvent polarity (DMF vs. THF) .
- Continuous Flow Chemistry : Improve yield and reduce side products (e.g., using microreactors for Suzuki coupling steps) .
- Green Chemistry Metrics : Monitor E-factor and atom economy to minimize waste (e.g., replace DMF with cyclopentyl methyl ether) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
